molecular formula C19H17FN2O2 B240957 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole

2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole

Cat. No. B240957
M. Wt: 324.3 g/mol
InChI Key: NVTGHYQJWHPELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has been found to exhibit promising pharmacological properties, making it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves the inhibition of PKC activity by binding to the catalytic domain of the enzyme. This results in the inhibition of downstream signaling pathways that are activated by PKC, leading to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole exhibits significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, including breast cancer, prostate cancer, and leukemia cells. Furthermore, this compound has been found to induce apoptosis in cancer cells, while sparing normal cells. In vivo studies have also shown that this compound exhibits significant anti-tumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole in lab experiments include its high potency as a PKC inhibitor, its selectivity for PKC over other kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel formulations of this compound that can enhance its solubility and bioavailability. Furthermore, the potential therapeutic applications of this compound in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases, warrant further investigation. Finally, the development of more potent and selective PKC inhibitors based on the structure of 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole is another potential direction for future research.

Synthesis Methods

The synthesis of 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole involves the reaction of 4-fluorobenzoyl chloride with piperidine in the presence of a base, followed by the reaction of the resulting intermediate with 2-aminophenol. The final product is obtained after purification through recrystallization.

Scientific Research Applications

The potential therapeutic applications of 2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole have been extensively investigated in scientific research. This compound has been found to exhibit significant activity as an inhibitor of protein kinase C (PKC), which plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC inhibitors have been proposed as potential therapeutic agents for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

Product Name

2-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,3-benzoxazole

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C19H17FN2O2/c20-15-7-5-14(6-8-15)19(23)22-11-9-13(10-12-22)18-21-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12H2

InChI Key

NVTGHYQJWHPELQ-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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